molecular formula C19H25N3O3S B3922512 4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide

4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide

Cat. No. B3922512
M. Wt: 375.5 g/mol
InChI Key: CWYYUFPBDAPFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide irreversibly binds to the active site of BTK, thereby inhibiting its activity and downstream signaling. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. It has also been shown to inhibit the migration and adhesion of CLL cells. In addition, this compound has been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide in lab experiments include its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its favorable pharmacokinetic properties. However, its limitations include its irreversible binding to BTK, which may result in prolonged inhibition and potential toxicity, and its lack of activity against BTK-independent pathways.

Future Directions

For the development of 4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide include the evaluation of its efficacy in combination with other anti-cancer agents, the identification of biomarkers that predict response to this compound, and the development of strategies to overcome resistance to BTK inhibition. In addition, the potential use of this compound in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease, warrants further investigation.

Scientific Research Applications

4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit BTK signaling and downstream pathways such as AKT and ERK. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

4-methoxy-N-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-25-18-7-9-19(10-8-18)26(23,24)21-13-16-5-4-12-22(14-16)15-17-6-2-3-11-20-17/h2-3,6-11,16,21H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYUFPBDAPFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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